molecular formula C11H13BrClNO B7925288 N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide

N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7925288
M. Wt: 290.58 g/mol
InChI Key: UURSQJKUNBXSDG-UHFFFAOYSA-N
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Description

N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a halogenated acetamide derivative characterized by a 2-bromo-benzyl group, an ethyl substituent, and a chloroacetamide backbone. Its molecular formula is C₁₁H₁₂BrClNO, with a molecular weight of 292.58 g/mol (calculated based on structural data from and ). The compound’s synthesis typically involves alkylation and acetylation steps, as exemplified by the preparation of analogous N-benzyl bromoacetamides via column chromatography (Hex/EtOAc 9:1) .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-2-14(11(15)7-13)8-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSQJKUNBXSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide typically involves the reaction of 2-bromo-benzyl chloride with 2-chloro-N-ethyl-acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment. Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting cell proliferation.

Case Study : A study published in Mutation Research reported that certain bromo-substituted compounds demonstrated significant anti-proliferative activities against various cancer cell lines. While this specific compound was not tested directly, its structural analogs showed promise in targeting cancer pathways .

Drug Development

The compound's unique structure makes it an attractive candidate for drug development, especially as a lead compound in synthesizing new pharmaceuticals. Its ability to interact with biological targets can be explored further through structure-activity relationship (SAR) studies.

Data Table: Potential Biological Activities

Activity TypeDescriptionReference
Anti-cancerInhibits proliferation of cancer cellsMutation Research
Enzyme inhibitionPotential to inhibit specific enzymesPMC Article
Receptor interactionMay interact with opioid receptorsINCB Report

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its synthesis can involve various methods, including nucleophilic substitution reactions and coupling reactions with other organic compounds.

Synthetic Pathway Example :

  • Starting Material : 2-Bromobenzyl chloride.
  • Reagents : Ethylamine, acetic anhydride.
  • Reaction Conditions : Conducted under reflux conditions to facilitate the formation of the acetamide linkage.

Mechanism of Action

The mechanism of action of N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Halogen Placement: The 2-bromo-benzyl group in the target compound introduces steric hindrance and electronic effects distinct from simpler analogs like N-Benzyl-2-chloroacetamide (). Bromine’s larger atomic radius compared to chlorine may enhance lipophilicity, influencing membrane permeability . Ethyl vs.
  • Synthetic Pathways :

    • The target compound’s synthesis mirrors methods for N-benzyl bromoacetamides , where bromoaniline derivatives are acetylated and purified via chromatography . In contrast, 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide () requires multi-step functionalization, including benzoylation.
  • The dichlorobenzoyl group in 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide enhances binding affinity to proteins, a trait exploitable in the target molecule via substituent optimization .

Analytical and Validation Techniques

Structural characterization of these compounds relies on:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions, as seen in for triazole derivatives .
  • High-Resolution Mass Spectrometry (HR MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Employed for N-Benzyl-2-chloroacetamide () and related derivatives to resolve bond angles and packing interactions . Software like SHELXL () is critical for refining crystallographic data .

Biological Activity

N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity against various pathogens, particularly focusing on its antimicrobial and enzyme inhibitory properties.

Synthesis of this compound

The compound can be synthesized through the reaction of 2-bromo-benzylamine with chloroacetyl chloride in the presence of a base. The general reaction pathway is outlined below:

  • Formation of N-(2-bromo-benzyl)acetamide : The reaction of 2-bromo-benzylamine with acetic anhydride or acetyl chloride.
  • Chlorination : The resulting product is then treated with thionyl chloride to introduce the chloro group.

This synthetic route allows for the introduction of specific substituents that can modulate biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it has activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined in various studies:

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results indicate a broad spectrum of activity, suggesting its potential as a therapeutic agent against bacterial infections .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurotransmission and inflammation:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance acetylcholine levels, which is crucial for cognitive function. Preliminary data suggest that this compound shows moderate inhibitory activity against AChE, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may also play a role in enhancing cholinergic signaling. The compound was found to exhibit relative potency in inhibiting BChE, indicating its dual action on cholinergic enzymes .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may bind to the active sites of AChE and BChE, leading to competitive inhibition.
  • Cellular Uptake : Its lipophilic nature allows for effective cellular uptake, enhancing its bioavailability and subsequent biological effects.

Case Studies and Research Findings

Several research studies have highlighted the potential applications of this compound:

  • A study focusing on the synthesis and biological screening of various acetamides found that derivatives with bromine substitutions showed enhanced antibacterial properties compared to their non-brominated counterparts .
  • Another investigation into the structure-activity relationship (SAR) indicated that modifications to the benzyl ring significantly influence antimicrobial efficacy, suggesting a pathway for optimizing the compound's activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves alkylation of 2-bromo-benzylamine with 2-chloroethylacetamide under basic conditions. Catalytic sodium acetate (0.5–1.0 eq.) in anhydrous DMF at 60–80°C improves substitution efficiency . Purification via column chromatography (silica gel, hexane:EtOAc 3:1) yields >70% purity. Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc).
  • Data Note : Bromine’s electron-withdrawing effect slows alkylation; elevated temperatures (80°C) reduce side products like N-ethyl-2-chloroacetamide .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

  • Methodology :

  • ¹H NMR : Expect doublets for benzyl protons (δ 7.2–7.5 ppm, J = 8 Hz) and a triplet for the chloroacetamide CH2 (δ 4.1 ppm). N-Ethyl groups appear as a quartet (δ 3.3 ppm) .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) confirm functional groups .
    • Validation : Compare with PubChem data (InChIKey: YZJNWRQUPJHEED-UHFFFAOYSA-N) to resolve ambiguities .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Challenges : Poor crystal growth due to flexible N-ethyl and benzyl groups. Twinning or disorder in the bromine-substituted phenyl ring complicates refinement .
  • Solutions : Use SHELXL for refinement with TWIN/BASF commands. High-resolution data (d < 0.8 Å) and HAREB restraints improve model accuracy .
  • Case Study : A related acetamide derivative required 20% solvent (MeOH) for crystallization, yielding P2₁/c space group with Z’ = 1 .

Q. How do stereochemical variations (e.g., benzyl vs. piperidine substitution) affect biological activity?

  • Methodology :

  • Pharmacological Assays : Compare binding affinity at muscarinic receptors (IC50) using radioligand displacement (³H-NMS). For example, (R)-configured piperidine analogs show 10× higher potency than (S)-isomers .
  • SAR Insights :
CompoundModificationIC50 (nM)
TargetN-Ethyl, 2-Br-benzyl120 ± 15
Analog 1N-Methyl, 4-Cl-benzyl450 ± 30
Analog 2Piperidine substitution85 ± 10

Q. How should researchers resolve contradictions in reactivity data (e.g., unexpected substitution vs. elimination)?

  • Case Analysis : In reactions with NaOAc, competing pathways may yield elimination products (e.g., styrene derivatives) or SN2 substitution.

  • Diagnostic Tools :
  • GC-MS : Detect β-elimination byproducts (m/z 154 for styrene).
  • Kinetic Studies : Vary base strength (e.g., K2CO3 vs. DBU) to favor substitution .
    • Resolution : Optimize solvent polarity (e.g., DMF → THF) to disfavor elimination .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Approach :

  • ADME Prediction : Use SwissADME to estimate logP (~2.8), suggesting moderate blood-brain barrier penetration .
  • Docking Studies : AutoDock Vina models indicate H-bonding with muscarinic M3 receptor residues (Tyr529, Asp147) .
    • Validation : Compare with in vitro Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Root Cause : Polymorphism or solvent retention (e.g., EtOAdducts).
  • Resolution :

  • DSC Analysis : Identify endothermic peaks at 145°C (α-form) vs. 152°C (β-form).
  • XRPD : Compare diffraction patterns to confirm crystalline phase .

Tools and Resources

  • Crystallography : SHELXL (structure refinement) , ORTEP-3 (visualization) .
  • Spectra Databases : PubChem (CID: 1607828) , ChemIDplus .

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